molecular formula C10H12N2O B11914829 6-Amino-3-ethylindolin-2-one

6-Amino-3-ethylindolin-2-one

Cat. No.: B11914829
M. Wt: 176.21 g/mol
InChI Key: AJQUMBIMRUWKBM-UHFFFAOYSA-N
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Description

6-Amino-3-ethylindolin-2-one is a nitrogen-based heterocyclic compound that belongs to the indole family. Indoles are known for their versatile chemical properties and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-ethylindolin-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials are 3-ethyl-2-oxindole and ammonia, which react under reflux conditions in the presence of a suitable acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3-ethylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles and oxindoles, which have significant applications in medicinal chemistry .

Scientific Research Applications

6-Amino-3-ethylindolin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 6-Amino-3-ethylindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its derivatives may inhibit enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets depend on the specific derivative and its structural modifications .

Comparison with Similar Compounds

Uniqueness: 6-Amino-3-ethylindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 6-position and ethyl group at the 3-position make it a valuable intermediate for synthesizing a variety of bioactive compounds .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

6-amino-3-ethyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H12N2O/c1-2-7-8-4-3-6(11)5-9(8)12-10(7)13/h3-5,7H,2,11H2,1H3,(H,12,13)

InChI Key

AJQUMBIMRUWKBM-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(C=C(C=C2)N)NC1=O

Origin of Product

United States

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